デヒドロジンゲロン

概要

説明

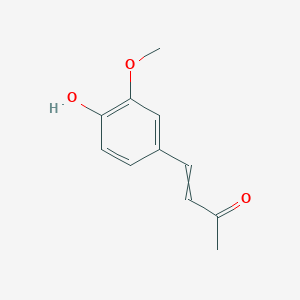

Dehydrozingerone is a phenolic compound isolated from the rhizomes of ginger (Zingiber officinale). It is structurally a half analogue of curcumin, the major compound found in turmeric rhizomes. Dehydrozingerone exhibits various biological activities, including antioxidant, antimicrobial, and anticancer properties .

科学的研究の応用

Dehydrozingerone has a wide range of scientific research applications:

Chemistry: It is used as a precursor for the synthesis of various derivatives with enhanced biological activities.

Biology: Dehydrozingerone exhibits significant antioxidant and antimicrobial properties, making it useful in biological studies.

Medicine: It has shown potential as an anticancer agent, particularly in inhibiting prostate cancer progression. .

作用機序

生化学分析

Biochemical Properties

Dehydrozingerone interacts with various enzymes and proteins in biochemical reactions. It has been found to increase the phosphorylation of AMP-activated protein kinase (AMPK) in skeletal muscle . This interaction plays a crucial role in regulating cellular energy homeostasis .

Cellular Effects

Dehydrozingerone has significant effects on various types of cells and cellular processes. For instance, it has been shown to suppress high-fat diet-induced weight gain, lipid accumulation, and hyperglycemia in C57BL/6 mice . It also influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

At the molecular level, Dehydrozingerone exerts its effects through several mechanisms. It has been found to activate ERK1/2/JNK/p38 signaling, which facilitates the migration and proliferation of fibroblasts, angiogenesis, and decreased inflammation . It also influences gene expression, leading to changes in cellular function .

Temporal Effects in Laboratory Settings

Over time, Dehydrozingerone has shown to have a significant impact on cellular function in laboratory settings. For example, it has been observed to accelerate diabetic wound healing by regulating various hallmarks of the wound healing process .

Dosage Effects in Animal Models

In animal models, the effects of Dehydrozingerone vary with different dosages. For instance, it has been administered at doses of 0.5 and 1 mM for 14 and 21 days in a Drosophila model of Parkinson’s disease, showing significant amelioration of motor performance and prevention of dopaminergic neuron loss .

Metabolic Pathways

Dehydrozingerone is involved in several metabolic pathways. It has been found to suppress high-fat diet-induced weight gain, lipid accumulation, and hyperglycemia in C57BL/6 mice, indicating its role in lipid and glucose metabolism .

Transport and Distribution

It has been found to be detectable in the serum at higher concentrations and remains up to 3 hours after intraperitoneal injections, which is longer than curcumin .

準備方法

Synthetic Routes and Reaction Conditions: Dehydrozingerone can be synthesized through the condensation of acetone with vanillin in the presence of alkalis. This reaction yields dehydrozingerone with a high degree of purity. Another method involves the use of heterogeneous catalysts, such as hydrotalcite, which can achieve a yield of up to 88% within 4 hours .

Industrial Production Methods: Industrial production of dehydrozingerone typically involves the use of efficient heterogeneous catalytic methods. These methods are preferred due to their ability to produce high yields and reduce waste. The use of supported catalysts allows for a single-stage synthesis, eliminating the need for multiple reaction steps and reducing production costs .

化学反応の分析

反応の種類: デヒドロジンゲロンは、次のようなさまざまな化学反応を起こします。

酸化: デヒドロジンゲロンは、酸化されて対応するキノンを生成することができます。

還元: デヒドロジンゲロンの還元によって、アルコール誘導体を生成することができます。

置換: デヒドロジンゲロンは、特にフェノール性ヒドロキシル基で置換反応を起こす可能性があります。

一般的な試薬と条件:

酸化: 一般的な酸化剤には、過マンガン酸カリウムや過酸化水素などがあります。

還元: 水素化ホウ素ナトリウムなどの還元剤が一般的に使用されます。

置換: 置換反応には、無水酢酸やヨウ化メチルなどの試薬が使用されることが多いです。

主要な生成物:

酸化: キノン

還元: アルコール誘導体

置換: アセチルおよびメチル誘導体

4. 科学研究への応用

デヒドロジンゲロンは、幅広い科学研究に応用されています。

類似化合物との比較

デヒドロジンゲロンは、特にクルクミンやイソオイゲノールなど、他のフェノール化合物と比較されることがよくあります。

クルクミン: デヒドロジンゲロンは、構造的にクルクミンの半分に相当し、類似した生物活性を示します。

イソオイゲノール: デヒドロジンゲロンとイソオイゲノールは、構造が似ており、デヒドロジンゲロンはイソオイゲノール中のメチル基の代わりにアセチル基を持っています。

類似化合物:

- クルクミン

- イソオイゲノール

- フェルラ酸

- バニリン .

デヒドロジンゲロンのユニークな特性と多様な用途は、科学研究や工業のさまざまな分野において貴重な化合物となっています。

生物活性

Dehydrozingerone (DHZ), a compound derived from ginger (Zingiber officinale), has garnered attention for its diverse biological activities, including antioxidant, antibacterial, antifungal, anti-inflammatory, and anticancer properties. This article provides a detailed examination of the biological activity of DHZ, supported by research findings, data tables, and case studies.

Dehydrozingerone is structurally related to curcumin and exhibits a conjugated system that contributes to its biological activity. The presence of an α,β-unsaturated carbonyl group in its structure is crucial for its antioxidant and antimicrobial properties. The compound's mechanisms of action include:

- Antioxidant Activity : DHZ has demonstrated significant radical scavenging capabilities, which are essential in mitigating oxidative stress-related damage in cells.

- Antimicrobial Effects : Studies indicate that DHZ exhibits both antibacterial and antifungal activities by disrupting microbial cell membranes and inhibiting growth.

Antioxidant Activity

Research has shown that DHZ effectively scavenges free radicals and inhibits lipid peroxidation. In vitro assays using DPPH and FRAP methods have confirmed its ability to neutralize reactive oxygen species (ROS) and prevent oxidative damage to cellular components .

Table 1: Antioxidant Activity of Dehydrozingerone

Antibacterial and Antifungal Properties

DHZ has been evaluated for its antibacterial and antifungal potential against various pathogens. It shows synergistic effects when combined with other agents, enhancing its overall efficacy against resistant strains.

- Antibacterial Activity : In vitro studies demonstrate that DHZ possesses significant antibacterial properties against Gram-positive bacteria such as Staphylococcus aureus .

- Antifungal Activity : DHZ exhibits weak antifungal activity alone but shows enhanced effects when used in combination with dodecanol, as it inhibits drug efflux mechanisms in fungi .

Table 2: Antimicrobial Efficacy of Dehydrozingerone

| Pathogen | Minimum Inhibitory Concentration (MIC) | Reference |

|---|---|---|

| Staphylococcus aureus | 50 µg/mL | |

| Candida albicans | 200 µg/mL | |

| Saccharomyces cerevisiae | 1500 µM |

Anti-Inflammatory Effects

Dehydrozingerone exhibits anti-inflammatory properties by inhibiting pro-inflammatory cytokines and pathways. It has been shown to reduce the expression of COX-2 and TNF-α in various cell lines, suggesting potential applications in treating inflammatory diseases .

Anticancer Activity

Recent studies have explored the anticancer potential of DHZ, particularly in prostate cancer models. DHZ has been observed to induce cell cycle arrest in the G1 phase and promote apoptosis in cancer cells.

Case Study: Prostate Cancer Cells

In a study involving castration-resistant prostate cancer cells (PLS10), DHZ treatment resulted in:

- A significant decrease in cell proliferation.

- Induction of apoptosis as indicated by increased apoptotic markers.

- Inhibition of angiogenesis as evidenced by reduced CD31-positive areas in tumor sections .

Table 3: Anticancer Effects of Dehydrozingerone

Metabolic Effects

DHZ has also shown promise in metabolic regulation. It enhances glucose uptake in skeletal muscle through the activation of AMPK signaling pathways, which may contribute to improved insulin sensitivity and metabolic health .

特性

IUPAC Name |

(E)-4-(4-hydroxy-3-methoxyphenyl)but-3-en-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12O3/c1-8(12)3-4-9-5-6-10(13)11(7-9)14-2/h3-7,13H,1-2H3/b4-3+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AFWKBSMFXWNGRE-ONEGZZNKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C=CC1=CC(=C(C=C1)O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)/C=C/C1=CC(=C(C=C1)O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

192.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Yellowish, needle like crystals, sweet warm and tenacious odour | |

| Record name | Vanillylidene acetone | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/709/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Solubility |

slightly soluble in water, moderately soluble (in ethanol) | |

| Record name | Vanillylidene acetone | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/709/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

CAS No. |

1080-12-2, 22214-42-2 | |

| Record name | Methyl-3-methoxy-4-hydroxystyryl ketone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001080122 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Vanillylidene acetone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022214422 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Dehydrozingerone | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=45411 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Dehydrozingerone | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=44708 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Dehydrozingerone | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=26613 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Dehydrozingerone | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=5316 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Dehydrozingerone | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=4019 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3-Buten-2-one, 4-(4-hydroxy-3-methoxyphenyl)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 4-(4-hydroxy-3-methoxyphenyl)-3-buten-2-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.012.816 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | VANILLYLIDENE ACETONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8CJX5I27B7 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: Does vanillylidenacetone participate in any notable chemical reactions?

A: Yes, vanillylidenacetone has been explored as a reactant in cross-metathesis reactions using ruthenium-based catalysts []. Research demonstrated that while vanillylidenacetone could participate in the reaction, it did so with low conversion of methyl oleate, indicating limited reactivity under the tested conditions [].

Q2: Are there any studies exploring the impact of vanillylidenacetone on yeast cells, specifically in the context of biofuel production?

A: While not directly addressed in the provided research, a study investigated the impact of various phenolic compounds, common in lignocellulose hydrolysates used for biofuel production, on Saccharomyces cerevisiae []. Although vanillylidenacetone wasn't specifically mentioned, this research highlights the importance of understanding how individual phenolic compounds, potentially including vanillylidenacetone, might impact yeast physiology and biofuel production processes [].

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。